2-(4-Isopropoxyphenyl)propanoic acid
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Overview
Description
2-(4-Isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, featuring an isopropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloro-propionate and 4-isopropoxybenzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-isopropoxyphenyl)propionate, is then hydrolyzed to yield the final product . This method is advantageous due to its relatively mild reaction conditions and high atom utilization rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is particularly favored due to its cost-effectiveness and efficiency . The process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-Isopropoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylphenyl)propanoic acid: Similar structure but with an isopropyl group instead of an isopropoxy group.
2-(4-Ethylphenyl)propanoic acid: Features an ethyl group on the phenyl ring.
2-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group on the phenyl ring.
Uniqueness
2-(4-Isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16O3 |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
InChI Key |
FVBSWYKSUOEHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
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